sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Catalog No.
S655173
CAS No.
16409-34-0
M.F
C26H43NNaO5
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17...

CAS Number

16409-34-0

Product Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NNaO5

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1

InChI Key

IIYSTUUVIASHBG-YEUHZSMFSA-N

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

N-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine Sodium Salt; N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide Sodium Salt; Cholane Glycine Deriv. Sodium Salt; 3α,12α-Dihydroxy

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na]

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Mimicking Intestinal Fluids

SGC can be used to create artificial intestinal fluids for in vitro (laboratory) studies. These fluids mimic the natural environment of the intestine, allowing researchers to study digestion, nutrient absorption, and drug delivery processes. One study demonstrated that SGC, compared to mixed bile salt systems (MBS), resulted in a more similar mimetic intestinal fluid to physiological fluids [1]. This allows for more accurate and relevant research findings.

[1] Development of artificial intestinal fluid using purified sodium taurocholate and sodium glycodeoxycholate ()

Investigating Bile Salt Micelle Properties

SGC forms micelles in aqueous solutions. Micelles are microscopic aggregates of molecules with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. Researchers use SGC micelles to investigate the behavior of bile salts and their interactions with other molecules. For instance, a study explored the calcium ion (Ca2+) buffering capability of bile salt micelles, using SGC as a model bile salt [2].

[2] Calcium Ion Buffering Capability of Bile Salt Micelles ()

  • SGC is a derivative of bile acid, containing glycine (an amino acid) linked to a deoxycholic acid molecule (a steroid) with a sodium ion attached [].
  • It originates in the liver from cholesterol and is stored in the gallbladder before being released into the small intestine to aid digestion [].
  • SGC is of interest in research due to its detergent-like properties that help solubilize lipids (fats) and cholesterol, making them more accessible for digestion and absorption.

Molecular Structure Analysis

  • SGC possesses a complex structure with four main regions:
    • A steroid core: This rigid structure derived from cholesterol provides a hydrophobic (water-fearing) character [].
    • A hydroxyl group chain: These hydroxyl groups contribute to hydrophilicity (water-loving) at one end of the molecule [].
    • A glycine moiety: This amino acid provides another hydrophilic region [].
    • A sodium cation (Na+): This positively charged ion interacts with water, further enhancing solubility [].
  • This amphiphilic nature, having both hydrophobic and hydrophilic regions, allows SGC to interact with both water and lipids, facilitating their mixing.

Chemical Reactions Analysis

  • Synthesis of SGC typically involves multi-step organic chemistry procedures starting from cholesterol. Due to its complexity, detailed synthesis is beyond the scope of this analysis.
  • SGC can undergo hydrolysis (breakdown) under acidic or basic conditions, separating the glycine and deoxycholic acid moieties [].
  • As a bile salt, SGC participates in micelle formation. Micelles are clusters of bile salts that encapsulate lipids and cholesterol, facilitating their transport in the intestine.

Physical And Chemical Properties Analysis

  • Data on specific physical properties like melting point and boiling point for SGC is limited due to its decomposition at high temperatures [].
  • SGC is highly soluble in water due to its amphiphilic nature [].
  • It's relatively stable at room temperature but can decompose at high temperatures [].
  • In digestion, SGC acts as a detergent, emulsifying dietary fats and cholesterol in the small intestine. This emulsification breaks down large fat droplets into smaller particles, increasing their surface area for digestive enzymes to work on.
  • SGC also aids in the absorption of fat-soluble vitamins (A, D, E, K) by forming mixed micelles with them, facilitating their transport across the intestinal wall.
  • SGC can be cytotoxic (toxic to cells) at high concentrations, potentially inducing cell death in some cell lines [].
  • Due to its detergent properties, it can irritate skin and eyes upon contact [].
  • Always handle SGC with appropriate personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated laboratory.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

472.30389275 g/mol

Monoisotopic Mass

472.30389275 g/mol

Heavy Atom Count

33

UNII

6W76V75MT1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16409-34-0

Wikipedia

Glycodeoxycholic_acid

Dates

Modify: 2023-08-15

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